molecular formula C9H9NO4 B186240 2-Methoxy-5-(2-nitrovinyl)phenol CAS No. 39816-35-8

2-Methoxy-5-(2-nitrovinyl)phenol

Cat. No. B186240
CAS RN: 39816-35-8
M. Wt: 195.17 g/mol
InChI Key: QGCVJPGJBCRIEV-SNAWJCMRSA-N
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Description

“2-Methoxy-5-(2-nitrovinyl)phenol” is a chemical compound with the CAS Number: 39816-35-8 . Its molecular weight is 195.17 .


Molecular Structure Analysis

The molecular formula of “2-Methoxy-5-(2-nitrovinyl)phenol” is C9H9NO4 .


Physical And Chemical Properties Analysis

“2-Methoxy-5-(2-nitrovinyl)phenol” is a solid at room temperature .

Scientific Research Applications

1. Protein Reagent Properties

2-Methoxy-5-(2-nitrovinyl)phenol, through its analogue 2-methoxy-5-nitrobenzyl bromide, has been studied for its potential as a protein reagent. This compound exhibits sensitivity to changes in the molecular environment, making it useful for examining properties of enzymes interacting with substrates. It shows selectivity for tryptophan and cysteine, and its reactivity is notably different from other similar compounds (Horton, Kelly, & Koshland, 1965).

2. Antibacterial Applications

Research into 2-methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols, a group of compounds including 2-Methoxy-5-(2-nitrovinyl)phenol, has shown antibacterial activity. These compounds and their complexes with metals like Fe(III), Cu(II), Ag(I), and Zn(II) have been found to be effective against Gram-positive bacteria (Tavman et al., 2009).

3. Potential in Organic Electronics

The compound has been used in the synthesis of phthalocyanines, which are important in organic electronics. A derivative of 2-Methoxy-5-(2-nitrovinyl)phenol has shown a giant dielectric constant in a specific phthalocyanine, indicating potential applications in electronic devices (Yazıcı et al., 2012).

4. Applications in Polymerization

This compound has also been utilized in the synthesis of electropolymerized films on electrodes, showing potential for corrosion protection in materials like carbon steel. The methoxy group in the compound stabilizes phenoxy radicals, leading to more effective protection against corrosion (Samet, Kraiem, & Abdelhédi, 2010).

5. Involvement in Chemical Reactions

In organic chemistry, 2-Methoxy-5-(2-nitrovinyl)phenol is involved in various reactions, such as the synthesis of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, indicating its utility in synthesizing complex organic molecules (Viji et al., 2020).

Safety And Hazards

The compound is labeled with the GHS pictograms GHS05, GHS07, and GHS09 . The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), and H411 (Toxic to aquatic life with long lasting effects) . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-5-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9-3-2-7(6-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCVJPGJBCRIEV-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(2-nitrovinyl)phenol

CAS RN

39816-35-8
Record name 39816-35-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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